Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Description

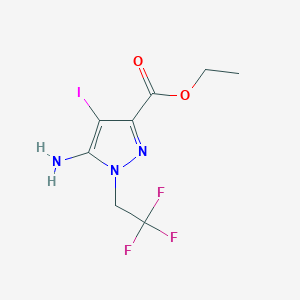

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at position 1, an iodine atom at position 4, and an amino group at position 5 of the pyrazole ring. The trifluoroethyl group is notable for its electron-withdrawing properties, which influence the compound’s physicochemical behavior and metabolic stability .

Properties

Molecular Formula |

C8H9F3IN3O2 |

|---|---|

Molecular Weight |

363.08 g/mol |

IUPAC Name |

ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C8H9F3IN3O2/c1-2-17-7(16)5-4(12)6(13)15(14-5)3-8(9,10)11/h2-3,13H2,1H3 |

InChI Key |

WFZUAVVPBVQESK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1I)N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The process can be carried out under mild conditions, such as room temperature, and in solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Deiodinated pyrazole derivatives.

Substitution: Alkylated or arylated pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features

*Calculated based on substituent replacement from .

Physicochemical Properties

- Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to the ethyl analog, enhancing membrane permeability but reducing aqueous solubility. This aligns with fluorine’s role in modulating lipophilicity .

- Steric Impact : The iodine atom at position 4 introduces steric bulk, which may hinder rotational freedom compared to smaller halogens (e.g., Cl or Br).

Pharmacokinetic Considerations

Q & A

Q. What synthetic methodologies are suitable for preparing Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or via iodination of preformed pyrazole scaffolds. For example, ethyl pyrazole-3-carboxylate derivatives can be synthesized using triazenylpyrazole precursors under azide-mediated conditions, with purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Key steps include:

- Iodination : Selective iodination at the 4-position may require electrophilic iodine sources (e.g., N-iodosuccinimide) under controlled pH and temperature.

- Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group likely involves nucleophilic substitution or alkylation using trifluoroethyl halides in polar aprotic solvents (e.g., DMF or DMSO) with base catalysis (e.g., K₂CO₃) .

- Amino group protection : The 5-amino group may require protection (e.g., Boc) during synthesis to avoid side reactions, followed by deprotection under acidic conditions .

Q. What spectroscopic techniques are critical for structural elucidation?

Structural confirmation relies on:

- ¹H/¹³C NMR : To confirm the pyrazole ring substitution pattern, ester group (δ ~4.3 ppm for ethyl CH₂), and trifluoroethyl group (δ ~3.8–4.2 ppm for CF₃CH₂) .

- Mass spectrometry (EI/HRMS) : To verify molecular ion peaks (e.g., [M]+ at m/z 381) and fragmentation patterns .

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ester, N-H stretches for the amino group) .

Advanced Research Questions

Q. How can competing substitution pathways during iodination be controlled?

Iodination regioselectivity in pyrazoles depends on electronic and steric factors. Computational modeling (e.g., DFT) can predict reactive sites, while experimental optimization involves:

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states for electrophilic attack at the electron-rich 4-position.

- Temperature control : Lower temperatures (0–5°C) minimize kinetic side reactions .

- Additives : Silver salts (AgNO₃) can enhance iodination efficiency by scavenging iodide byproducts .

Q. What strategies mitigate side reactions during trifluoroethylation?

The strong electron-withdrawing nature of the trifluoroethyl group can lead to hydrolysis or elimination. Mitigation strategies include:

- Inert atmosphere : Use of N₂/Ar to prevent moisture-sensitive intermediates from degrading.

- Base selection : Mild bases (e.g., NaHCO₃) minimize ester saponification compared to stronger bases like NaOH .

- Reaction monitoring : TLC or LC-MS to track intermediate formation and adjust stoichiometry in real time .

Q. How can bioactivity studies be designed for this compound?

To evaluate potential pharmaceutical applications (e.g., kinase inhibition or antimicrobial activity):

- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for target binding affinity.

- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values .

- Metabolic stability : Microsomal incubation (human liver microsomes) to measure half-life (t₁/₂) and CYP450 interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to resolve?

Variations in melting points or NMR shifts may arise from:

- Polymorphism : Recrystallization in different solvents (e.g., EtOAc vs. hexane) can yield distinct crystalline forms.

- Impurity profiles : Purity checks via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within 0.4% of theoretical) are critical .

- Deuterated solvent effects : Ensure consistency in NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) when comparing data .

Methodological Best Practices

Optimizing reaction yields in multi-step syntheses

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading.

- Scalability : Pilot reactions (1–10 mmol scale) identify mixing or heat transfer issues before large-scale synthesis.

- Purification : Combine silica gel chromatography with recrystallization for high-purity isolates (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.